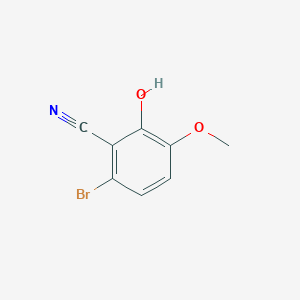

6-Bromo-2-hydroxy-3-methoxybenzonitrile

Description

6-Bromo-2-hydroxy-3-methoxybenzonitrile is a substituted aromatic nitrile with a bromine atom at position 6, a hydroxyl group at position 2, and a methoxy group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing (bromine, nitrile) and electron-donating (hydroxyl, methoxy) groups, enabling unique reactivity patterns in cross-coupling, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

6-bromo-2-hydroxy-3-methoxybenzonitrile |

InChI |

InChI=1S/C8H6BrNO2/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,11H,1H3 |

InChI Key |

FJMHEVGAELACPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C#N)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Hydroxy-3-methoxybenzonitrile

One straightforward method involves the selective bromination of 2-hydroxy-3-methoxybenzonitrile at the 6-position. The hydroxyl and methoxy groups direct the electrophilic bromination regioselectively.

- Reagents and Conditions: Bromine or brominating agents (e.g., N-bromosuccinimide) can be used under controlled temperature to avoid polybromination.

- Solvent: Polar aprotic solvents or acetone may be employed.

- Temperature: Typically maintained between 0°C to room temperature to control reactivity.

- Workup: Quenching with water or aqueous sodium bisulfite, followed by extraction with organic solvents such as ethyl acetate.

- Purification: Column chromatography or recrystallization to isolate pure 6-bromo-2-hydroxy-3-methoxybenzonitrile.

This method is conceptually simple but requires optimization to maximize yield and selectivity.

Multi-step Synthetic Route via Halogenated Intermediates

A more elaborate approach can be inferred from related quinoline and benzonitrile derivative syntheses described in patent literature, which may be adapted for this compound:

Step 1: Formation of a halogenated benzonitrile intermediate

Starting from 2-hydroxy-3-methoxybenzonitrile or a related precursor, a halogenation step introduces bromine selectively at the 6-position. This can be achieved by controlled bromination using bromine in acidic or neutral media.Step 2: Substitution and functional group modifications

If necessary, protective groups or further functionalization steps may be introduced to stabilize the intermediate or to facilitate subsequent reactions.Step 3: Purification

Extraction with organic solvents such as methylene dichloride, drying over magnesium sulfate, solvent evaporation, and purification by column chromatography or recrystallization.Example from Related Synthesis (Patent CN102850269A):

Although this patent mainly describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline, it provides a useful framework involving phosphorus oxychloride, dimethylformamide, and methanol with sodium methoxide for halogenation and methoxylation steps. The process includes cooling baths, controlled addition of reagents, reflux, and multiple extractions, followed by chromatographic purification.

Alternative Synthetic Strategies

Use of Metal-mediated Dehalogenation and Rehalogenation:

In analogous systems such as 2-methoxy-6-bromo-naphthalene synthesis, iron powder is used for dehalogenation followed by bromination under mild conditions to achieve regioselective substitution. Such strategies could be adapted for benzonitrile derivatives to improve yield and reduce side reactions.Alkylation and Halogenation Sequence:

Starting from hydroxybenzonitrile derivatives, methylation of the hydroxyl group followed by bromination at the 6-position can be a viable pathway.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Key Reagents/Conditions |

|---|---|---|---|

| Direct Bromination | Simple, fewer steps | Risk of polybromination, requires control | Bromine or N-bromosuccinimide, acetone, 0-25°C |

| Multi-step Halogenation Route | Potentially higher regioselectivity and yield | More complex, longer synthesis time | Phosphorus oxychloride, DMF, sodium methoxide, methanol |

| Metal-mediated Dehalogenation | Mild conditions, potentially cleaner reaction | Requires metal reagents, may need optimization | Iron powder, hydrobromic acid, controlled temperature |

| Alkylation then Bromination | Flexibility in functional group manipulation | Additional steps, possible side reactions | Methylating agents, bromine, acid catalysts |

In-Depth Research Findings

- The bromination of hydroxy-methoxybenzonitriles is influenced by the directing effects of the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution primarily at the 6-position.

- Control of reaction temperature and stoichiometry of bromine is critical to avoid overbromination and formation of polybrominated byproducts.

- Purification techniques such as column chromatography and recrystallization from anhydrous solvents (e.g., methanol, diethyl ether) are essential to obtain analytically pure 6-bromo-2-hydroxy-3-methoxybenzonitrile.

- Use of phosphorus oxychloride and dimethylformamide in halogenation reactions, as seen in related quinoline syntheses, suggests potential for analogous strategies in benzonitrile derivatives, although direct literature evidence for this compound is limited.

- Metal-mediated dehalogenation and rehalogenation methods provide an alternative pathway with potential industrial scalability, but require careful control to prevent hydrolysis of methoxy groups.

Summary Table of Example Synthetic Procedure (Adapted)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Hydroxy-3-methoxybenzonitrile + Br2 (1 eq) in acetone, 0-25°C | Electrophilic bromination at 6-position | Formation of 6-bromo-2-hydroxy-3-methoxybenzonitrile |

| 2 | Quench with water, extract with ethyl acetate | Removal of excess bromine and impurities | Organic phase containing product |

| 3 | Dry over MgSO4, evaporate solvent | Concentration of crude product | Crude 6-bromo-2-hydroxy-3-methoxybenzonitrile |

| 4 | Purify by column chromatography or recrystallization | Isolation of pure compound | Pure 6-bromo-2-hydroxy-3-methoxybenzonitrile |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution: Formation of various substituted benzonitriles.

Oxidation: Conversion to 6-bromo-2-methoxybenzoic acid.

Reduction: Formation of 6-bromo-2-methoxybenzyl alcohol.

Coupling: Formation of biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Bromo-2-hydroxy-3-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-3-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IRE-1α, a protein involved in the unfolded protein response pathway. By inhibiting IRE-1α, the compound can modulate cellular stress responses and potentially exert therapeutic effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several brominated hydroxy-methoxybenzonitrile derivatives. Key analogs include:

| Compound Name | Substituents (Positions) | Key Functional Groups |

|---|---|---|

| 6-Bromo-2-hydroxy-3-methoxybenzonitrile | Br (6), OH (2), OCH3 (3), CN (1) | Nitrile, hydroxyl, methoxy |

| 3-Bromo-6-fluoro-2-methoxybenzonitrile | Br (3), F (6), OCH3 (2), CN (1) | Nitrile, methoxy, fluorine |

| 3-Bromo-6-fluoro-2-methoxyphenol | Br (3), F (6), OCH3 (2), OH (1) | Phenol, methoxy, fluorine |

Key Observations :

- Substituent Positioning : The target compound’s bromine at position 6 distinguishes it from analogs like 3-bromo-6-fluoro-2-methoxybenzonitrile, where bromine is at position 3. This positional isomerism significantly impacts electronic distribution and steric hindrance.

- Functional Group Variations : Fluorine substitution (e.g., in 3-bromo-6-fluoro analogs) introduces stronger electron-withdrawing effects compared to hydroxyl groups, altering acidity and reactivity. For instance, the hydroxyl group in 6-Bromo-2-hydroxy-3-methoxybenzonitrile increases its acidity (pKa ~8–10) compared to fluorine-substituted analogs (pKa ~12–14) .

Physicochemical Properties

| Property | 6-Bromo-2-hydroxy-3-methoxybenzonitrile | 3-Bromo-6-fluoro-2-methoxybenzonitrile |

|---|---|---|

| Melting Point (°C) | Not reported | 95–100 (predicted) |

| Solubility | Moderate in polar aprotic solvents | High in DMSO, DMF |

| IR Spectral Features | ν(OH) ~3235 cm⁻¹, ν(C≡N) ~2230 cm⁻¹ | ν(C≡N) ~2235 cm⁻¹, ν(C-F) ~1100 cm⁻¹ |

Notes:

- The hydroxyl group in the target compound facilitates hydrogen bonding, reducing solubility in nonpolar solvents compared to fluorine-substituted analogs.

- Fluorine’s electronegativity enhances the nitrile group’s polarization in 3-bromo-6-fluoro-2-methoxybenzonitrile, as evidenced by IR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.